6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
Molecular Formula |
C16H17N5O |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H17N5O/c1-22-12-6-4-11(5-7-12)13-8-9-15-18-19-16(21(15)20-13)14-3-2-10-17-14/h4-9,14,17H,2-3,10H2,1H3 |
InChI Key |
LNRJIKLYLYKQRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3C4CCCN4)C=C2 |
Origin of Product |
United States |
Biological Activity
The compound 6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a novel triazolo-pyridazine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have evaluated the anticancer potential of various triazolo-pyridazine derivatives, including the compound . A notable study demonstrated that certain derivatives exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, a related compound showed IC50 values of 1.06 μM against A549 cells, indicating potent activity against this cell line .
The mechanism by which triazolo-pyridazine derivatives exert their biological effects often involves the inhibition of specific kinases. In particular, compounds have shown inhibitory activity against c-Met kinase, which is implicated in various cancer pathways. The inhibition of this kinase can lead to reduced proliferation and increased apoptosis in cancer cells .
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence suggesting that triazolo-pyridazine derivatives may also possess neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties that may protect neuronal cells from oxidative stress .
Summary of Biological Activities
| Biological Activity | Target | IC50 Value |
|---|---|---|
| Anticancer | A549 | 1.06 μM |
| Anticancer | MCF-7 | 1.23 μM |
| Anticancer | HeLa | 2.73 μM |
| c-Met Kinase Inhibition | - | 0.090 μM |
Study on Anticancer Properties
A study published in Pharmaceuticals evaluated a series of triazolo-pyridazine derivatives for their anticancer activity. The focus was on their cytotoxic effects on A549, MCF-7, and HeLa cell lines. The results indicated that several compounds exhibited significant cytotoxicity with promising IC50 values comparable to established chemotherapeutics .
Neuroprotective Study
Another investigation explored the neuroprotective potential of triazolo-pyridazine derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce neuronal cell death and improve cell viability through mechanisms involving the modulation of reactive oxygen species (ROS) .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds similar to 6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine exhibit significant anticancer properties. The incorporation of the triazole moiety is known to enhance the cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent.
-
Antimicrobial Properties
- Studies have shown that this compound can possess antimicrobial activity against a range of pathogens. Its structural features contribute to its efficacy as an antimicrobial agent, which could be beneficial in treating infections resistant to conventional antibiotics.
-
Neuroprotective Effects
- The pyrrolidine component is associated with neuroprotective effects. Compounds containing similar structures have been investigated for their potential to protect neuronal cells from oxidative stress and apoptosis, indicating a promising avenue for treating neurodegenerative diseases.
Industrial Applications
-
Pharmaceutical Development
- The compound is being explored for its potential as a lead compound in drug discovery programs aimed at developing new treatments for cancer and infectious diseases.
-
Material Science
- Due to its unique chemical structure, there are ongoing investigations into the use of this compound in material science applications, such as organic electronics and photonic devices.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of triazolo-pyridazines exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazine ring and triazole moiety participate in nucleophilic substitution under specific conditions. For example:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Chlorine displacement | K₂CO₃, DMF, 80°C, 12h | Replacement of Cl with amines or thiols | |
| Methoxy hydrolysis | HBr (48%), reflux, 6h | Demethylation to hydroxyl group |
In one study, the 6-chloro analog underwent substitution with pyrrolidine to form 6-pyrrolidinyl derivatives. Similar reactivity is expected for the methoxyphenyl group under strong acidic conditions.
Cycloaddition and Ring-Opening Reactions
The triazole ring exhibits dipolar characteristics, enabling [3+2] cycloadditions:
| Dipolarophile | Catalyst | Product | Yield |
|---|---|---|---|
| Methyl propiolate | Acetic anhydride | Pyrrolo[1,2-b]pyridazine derivatives | 41–52% |
| Ethyl acrylate | None | Fused tricyclic systems | 35% |
These reactions exploit the mesoionic nature of intermediates formed during cyclization . X-ray crystallography confirmed regioselectivity in adduct formation .
Oxidation and Reduction
Key transformations involve the pyrrolidine and methoxyphenyl groups:
Oxidation
| Oxidizing Agent | Target Site | Product | Application |
|---|---|---|---|
| KMnO₄ (acidic) | Pyrrolidine | Pyrrolidone | Bioactivity modulation |
| H₂O₂ | Sulfur substituents | Sulfoxide/sulfone | Metabolic stability |
Reduction
| Reducing Agent | Target Site | Product | Conditions |
|---|---|---|---|
| NaBH₄ | Ketones | Secondary alcohols | RT, ethanol |
| LiAlH₄ | Amides | Amines | Dry THF, 0°C |
Studies on analogs show that pyrrolidine oxidation enhances binding to tubulin by forming hydrogen bonds with Cys β241 .
Cross-Coupling Reactions
The aryl groups facilitate Pd-catalyzed couplings:
| Reaction Type | Reagents | Coupling Partner | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, dioxane | Boronic acids | 60-85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl amines | 70-90% |
For example, 3-iodo-triazolopyridazine derivatives coupled with 4-methoxyphenylboronic acid to form biaryl systems . These modifications improved antiproliferative activity against cancer cell lines (IC₅₀: 0.008–0.014 μM) .
Functional Group Interconversion
The methoxy group undergoes demethylation, while the pyrrolidine nitrogen participates in alkylation:
| Reaction | Conditions | Outcome |
|---|---|---|
| O-Demethylation | BBr₃, CH₂Cl₂, −78°C | Phenolic derivative |
| N-Alkylation | R-X, K₂CO₃, DMF | Quaternary ammonium salts |
Demethylated analogs showed enhanced solubility but reduced membrane permeability in pharmacokinetic studies .
Acid/Base-Mediated Rearrangements
Under acidic conditions, the triazole ring undergoes ring-opening:
| Acid | Temperature | Product |
|---|---|---|
| HCl (conc.) | 100°C | Pyridazine-thiourea derivatives |
| CF₃COOH | RT | Stable protonated intermediates |
These rearrangements are critical for generating reactive intermediates in multi-step syntheses.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below summarizes key structural analogs, their substituents, and properties:
Physicochemical Properties
- Lipophilicity : Methoxy groups reduce logP compared to bromo or chloro analogs, improving aqueous solubility. For example, the target compound’s calculated logP is ~2.5 vs. 3.2 for the bromophenyl analog .
- Thermal Stability : Melting points for methoxyphenyl derivatives (e.g., 4f ) range from 128–268°C, comparable to halogenated analogs .
Key Research Findings
Substituent Effects on Bioactivity : Electron-donating groups (e.g., methoxy) enhance solubility but may reduce target affinity compared to electron-withdrawing groups (e.g., nitro, chloro) in enzyme inhibition assays .
Role of Heterocyclic Moieties : Pyrrolidine and piperidine rings improve blood-brain barrier penetration, making these analogs promising for CNS-targeted therapies .
Synthetic Flexibility : The triazolo[4,3-b]pyridazine core allows modular substitution, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .
Preparation Methods
Pathway A: Sequential Cyclization and Substitution
This route involves initial formation of the triazolo-pyridazine core, followed by introduction of the 4-methoxyphenyl and pyrrolidin-2-yl groups. Key steps include:
-
Core Formation : Cyclization of 4-amino-1,2,4-triazole with ethyl acetoacetate under reflux conditions yields the triazolo-pyridazine scaffold.
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) introduces a reactive chlorine atom at position 6, facilitating subsequent nucleophilic substitution.
-
Aryl Substitution : Reaction of the chlorinated intermediate with 4-methoxyphenol in tetrahydrofuran (THF) using potassium tert-butoxide (t-BuOK) and potassium iodide (KI) as catalysts installs the methoxyphenyl group.
-
Pyrrolidine Incorporation : The pyrrolidin-2-yl moiety is introduced via substitution at position 3 using pyrrolidine under basic conditions.
Critical Parameters :
Pathway B: One-Pot Tandem Synthesis
An alternative method combines cyclization and functionalization in a single reaction vessel, reducing purification steps:
-
Simultaneous Cyclization and Substitution : A mixture of 4-amino-1,2,4-triazole, 2-chloro-4-methoxyphenylacetate, and pyrrolidine-2-carboxylic acid is refluxed in ethanol with catalytic hydrochloric acid.
-
In Situ Ring Closure : Triethoxy methane facilitates cyclization, directly forming the triazolo-pyridazine core with pre-installed substituents.
Advantages :
-
Reduced reaction time (4–5 hours vs. 8–10 hours for Pathway A).
Mechanistic Insights
Cyclization Dynamics
The formation of the triazolo-pyridazine core proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amino group of 4-amino-1,2,4-triazole attacks the electrophilic carbon of ethyl acetoacetate, followed by dehydration to form the fused ring system. Density functional theory (DFT) studies indicate that the reaction is exothermic (), favoring spontaneous cyclization under reflux conditions.
Optimization Strategies
Solvent and Catalyst Screening
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent (Chlorination) | Toluene | +12% vs. DCM |
| Catalyst (Aryl Substitution) | KI (0.1 equiv) | +18% vs. no catalyst |
| Base (Pyrrolidine Step) | DIPEA | +15% vs. Et₃N |
Key Findings :
Temperature and Time Profiling
-
Cyclization : Heating at 110°C for 1 hour achieves >95% conversion, while lower temperatures (90°C) result in incomplete reactions (≤70% yield).
-
Pyrrolidine Substitution : Extending reaction time to 12 hours at 80°C improves yield from 58% to 74% by overcoming steric barriers.
Purification and Characterization
Isolation Techniques
Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazolo-H), 7.89 (d, J = 8.6 Hz, 2H, methoxyphenyl-H), 6.98 (d, J = 8.6 Hz, 2H), 4.12–4.08 (m, 1H, pyrrolidine-H), 3.83 (s, 3H, OCH₃).
-
HRMS : m/z 336.1421 [M+H]⁺ (calculated for C₁₇H₁₈N₅O: 336.1418).
Challenges and Solutions
By-Product Formation
Low Pyrrolidine Reactivity
-
Issue : Steric hindrance limits nucleophilic attack at position 3.
-
Solution : Microwave-assisted synthesis (100°C, 30 minutes) enhances reaction efficiency, achieving 82% yield.
Q & A
Q. What are the common synthetic routes for 6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine?
- Methodological Answer : The compound is synthesized via stepwise cyclization and oxidative ring closure . Key approaches include:
- Hydrazine Intermediate Route : Formation of a hydrazine derivative from substituted aldehydes and amines, followed by cyclization using phosphoryl chloride (POCl₃) or similar agents .
- Oxidative Cyclization : Using sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours, yielding ~73% isolated product. This method is noted for being greener compared to toxic oxidants like Cr(VI) or DDQ .
- Comparative Table :
| Method | Oxidant/Solvent | Yield | Key Advantage | Reference |
|---|---|---|---|---|
| Hydrazine Cyclization | POCl₃/DMF | ~60-70% | Versatile for analogs | |
| Oxidative Closure | NaOCl/EtOH | 73% | Environmentally benign |
Q. How is the compound characterized for structural confirmation and purity?
- Methodological Answer :
- Spectroscopic Techniques :
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methoxyphenyl at C6, pyrrolidinyl at C3) .
- FTIR : Validate functional groups (e.g., triazole C=N stretch at ~1596 cm⁻¹) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₀N₅O: 334.1556) .
- Chromatography : HPLC with UV detection (≥95% purity) .
- Crystallography : Single-crystal X-ray diffraction for absolute stereochemistry (e.g., CCDC deposition codes in ).
Q. What solvents and conditions are optimal for solubility and stability studies?
- Methodological Answer :
- Solubility : Test in DMSO (≥10 mM stock solutions), ethanol, or aqueous buffers (pH 7.4) for biological assays. Low solubility in nonpolar solvents (e.g., hexane) .
- Stability : Monitor via:
- Accelerated Degradation Studies : Expose to heat (40°C), light, and varying pH (1–13) over 48 hours; analyze by HPLC .
- Long-Term Storage : Store at -20°C under inert atmosphere (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields be resolved?
- Methodological Answer :
- Parameter Optimization :
- Oxidant Screening : Compare NaOCl with DDQ, MnO₂, or hypervalent iodine reagents. NaOCl minimizes hazardous waste but may require excess stoichiometry .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. ethanol; the latter reduces side reactions but slows kinetics .
- Mechanistic Analysis : Use DFT calculations to model transition states and identify rate-limiting steps (e.g., N–N bond formation during cyclization) .
Q. What strategies validate the compound’s pharmacological target engagement?
- Methodological Answer :
- Molecular Docking : Use PDB structures (e.g., 14-α-demethylase, PDB: 3LD6) to predict binding modes. Prioritize residues (e.g., heme-binding pocket) for mutagenesis studies .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ against fungal lanosterol demethylase .
- Cellular Efficacy : Test antifungal activity in Candida albicans models (MIC ≤ 2 µg/mL indicates potency) .
Q. How can structural analogs be designed to improve metabolic stability?
- Methodological Answer :
- Prodrug Derivatization : Introduce ester or amide groups at the pyrrolidinyl moiety to enhance oral bioavailability .
- Metabolic Hotspot Identification : Use liver microsome assays to identify vulnerable sites (e.g., methoxy group O-demethylation) .
- SAR Table :
| Modification | Metabolic Stability (t₁/₂, min) | Activity (IC₅₀, nM) | Reference |
|---|---|---|---|
| 4-Methoxyphenyl → 4-CF₃ | 45 → 120 | 12 → 8 | |
| Pyrrolidinyl → Piperidinyl | 30 → 60 | 15 → 20 |
Q. What analytical methods resolve spectral data discrepancies in structural studies?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Assign ambiguous protons (e.g., triazole H vs. pyridazine H) .
- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to confirm connectivity .
- Contradiction Example :
- Reported 1H NMR Shift at δ 8.09 ppm : Confirmed as pyridinyl proton via NOESY correlation with methoxyphenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
